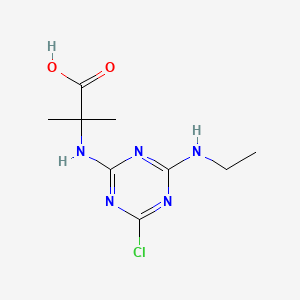
2,7-Dibromo-9H-thioxanthene-9-one
Vue d'ensemble
Description
2,7-Dibromo-9H-thioxanthene-9-one is a useful research compound. Its molecular formula is C13H6Br2OS and its molecular weight is 370.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Scaffold in Medicinal Compounds
9H-Thioxanthen-9-ones, including derivatives like 2,7-Dibromo-9H-thioxanthene-9-one, are significant in medicinal chemistry. They serve as a common heterocyclic scaffold in biologically active and medicinally important compounds (Javaheri et al., 2016).
Sterically Overcrowded Ethylenes
The compound is part of the study in synthesizing and resolving sterically overcrowded ethylenes, which are important in developing thermally stable, optically active structures (Feringa et al., 1992).
Photophysical Properties in Solvents
Research has explored the spectral and photophysical properties of thioxanthone (9H-thioxanthen-9-one) in various solvents. This study aids in understanding the deactivation processes and interactions of thioxanthone in different chemical environments (Krystkowiak et al., 2006).
Visible Photoinitiators for Radical Polymerization
Thioxanthone derivatives are being developed as visible photoinitiators in radical polymerization, crucial in material science and industrial applications. This research provides insights into the photophysical mechanisms and efficiencies of these photoinitiators (Wu et al., 2014).
Antitumor Agents
Some 9H-thioxanthen-9-one derivatives, closely related to this compound, have shown potential as antitumor agents. Their effectiveness against certain types of leukemia in mice highlights their medicinal relevance (Omar, 1997).
Molecular Structure and Vibrational Analysis
Studies on 9H-thioxanthen-9-one derivatives involve investigating their molecular structure and vibrational properties using various spectroscopic methods. This research aids in understanding the compound's chemical behavior at the molecular level (Mary et al., 2014).
Photosensitizers with Special Properties
Thioxanthone derivatives, including this compound, are used to create photosensitizers with unique properties like water solubility and bathochromic shifts of absorption wavelengths. This application is significant in photochemistry and photophysics (Fischer, 1991).
Safety and Hazards
The safety data sheet (SDS) for 2,7-Dibromo-9H-thioxanthene-9-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a poison center or doctor if you feel unwell .
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that similar compounds can act as photoinitiators, absorbing energy from photons to initiate chemical reactions .
Biochemical Pathways
Given its potential role as a photoinitiator, it may be involved in pathways related to light-induced chemical reactions .
Result of Action
As a potential photoinitiator, it may induce chemical reactions when exposed to light .
Action Environment
The action of 2,7-Dibromo-9H-thioxanthen-9-one may be influenced by various environmental factors. For instance, light exposure could potentially activate the compound, given its potential role as a photoinitiator . Other factors such as temperature, pH, and the presence of other chemicals could also impact its action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
2,7-Dibromo-9H-thioxanthen-9-one plays a crucial role in biochemical reactions, particularly in the field of photochemistry. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a photosensitizer, absorbing light and transferring energy to other molecules, thereby initiating or accelerating chemical reactions. This compound’s interactions with biomolecules often involve the formation of transient excited states, which can lead to the generation of reactive oxygen species (ROS) and other reactive intermediates. These interactions are essential for understanding the compound’s role in photodynamic therapy and other photochemical applications .
Cellular Effects
The effects of 2,7-Dibromo-9H-thioxanthen-9-one on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to generate ROS can lead to oxidative stress, which in turn can activate signaling pathways such as the MAPK and NF-κB pathways. These pathways are involved in regulating cell proliferation, apoptosis, and inflammation. Additionally, 2,7-Dibromo-9H-thioxanthen-9-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, 2,7-Dibromo-9H-thioxanthen-9-one exerts its effects through several mechanisms. One of the primary mechanisms involves its role as a photosensitizer, where it absorbs light and transfers energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can then interact with cellular components, leading to various biochemical effects. Additionally, 2,7-Dibromo-9H-thioxanthen-9-one can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. This compound’s ability to induce changes in gene expression is also significant, as it can alter the transcriptional activity of various genes involved in cell survival, proliferation, and stress responses .
Temporal Effects in Laboratory Settings
The effects of 2,7-Dibromo-9H-thioxanthen-9-one can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 2,7-Dibromo-9H-thioxanthen-9-one is relatively stable under controlled conditions, but it can degrade over time when exposed to light and oxygen. This degradation can lead to the formation of various byproducts, which may have different biochemical activities. Long-term exposure to 2,7-Dibromo-9H-thioxanthen-9-one in in vivo studies has demonstrated its potential to cause chronic oxidative stress and other cellular changes .
Dosage Effects in Animal Models
The effects of 2,7-Dibromo-9H-thioxanthen-9-one vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as enhanced cellular responses to light and improved photodynamic therapy outcomes. At high doses, 2,7-Dibromo-9H-thioxanthen-9-one can cause toxic or adverse effects, including severe oxidative stress, tissue damage, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Propriétés
IUPAC Name |
2,7-dibromothioxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2OS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGPGZSVGPGCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(S2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)
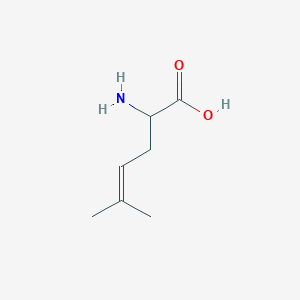
![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)

![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)
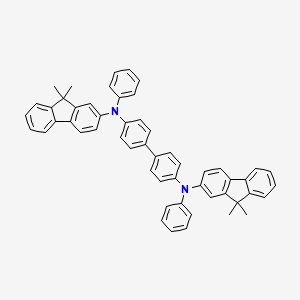
![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)
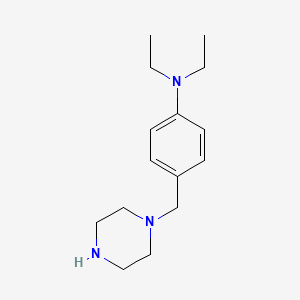
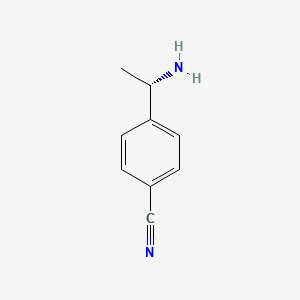

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)

